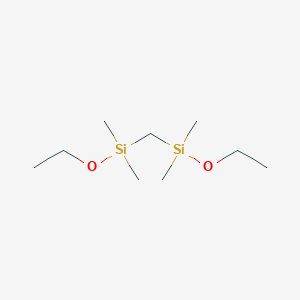

Bis(ethoxydimethylsilyl)methane

Descripción general

Descripción

Bis(ethoxydimethylsilyl)methane: is an organosilicon compound with the molecular formula C9H24O2Si2 . It is a liquid at room temperature and is primarily used as a chemical intermediate in various industrial and research applications . The compound is known for its unique properties, including its ability to undergo hydrolysis and form silanol groups, which makes it valuable in the synthesis of other organosilicon compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(ethoxydimethylsilyl)methane can be synthesized through the reaction of ethanol with silanamine, specifically 1,1’-methylenebis[N,N,1,1-tetramethylsilanamine] . The reaction typically involves the following steps:

Reaction Setup: The reaction is carried out in a solvent such as toluene or hexane.

Addition of Reagents: Ethanol is added to the silanamine under an inert atmosphere to prevent oxidation.

Reaction Conditions: The mixture is heated to a temperature of around 80°C to facilitate the reaction.

Purification: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Bis(ethoxydimethylsilyl)methane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups and ethanol.

Oxidation: The compound can be oxidized to form siloxane bonds, which are useful in the production of silicone polymers.

Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Silanol groups and ethanol.

Oxidation: Siloxane bonds.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Materials Science

BEDMS is utilized in the synthesis of silica-based materials. Its ability to form siloxane bonds makes it a valuable precursor in creating hybrid materials with tailored properties. These materials find applications in coatings, adhesives, and sealants.

- Silica Hybrid Materials : BEDMS can be polymerized to create silica networks that enhance mechanical strength and thermal stability. Such hybrids are used in protective coatings for electronics and optical devices.

| Application | Description |

|---|---|

| Coatings | Enhanced durability and resistance to environmental factors. |

| Adhesives | Improved bonding properties due to siloxane network formation. |

| Sealants | Resistance to moisture and chemicals, extending product life. |

Catalysis

BEDMS has shown potential as a catalyst or catalyst support in various chemical reactions, including those involving organic transformations and polymerization processes.

- Supported Catalysts : When immobilized on silica or other supports, BEDMS can enhance the efficiency of catalytic processes by providing a stable environment for reactions.

| Reaction Type | Role of BEDMS |

|---|---|

| Organic Transformations | Acts as a catalyst or stabilizer for active species. |

| Polymerization | Facilitates the formation of polymer chains through controlled reactions. |

Drug Delivery Systems

The biocompatibility and functionalization potential of BEDMS make it an attractive candidate for drug delivery applications.

- Nanocarriers : BEDMS can be used to create nanoscale carriers that encapsulate pharmaceutical agents, improving their solubility and bioavailability.

| Feature | Benefit |

|---|---|

| Biocompatibility | Safe for use in biological systems. |

| Functionalization | Allows for targeted delivery through surface modifications. |

Case Study 1: Synthesis of Silica-Based Hybrids

A study demonstrated the synthesis of silica-based hybrids using BEDMS as a precursor. The resulting materials exhibited enhanced mechanical properties compared to traditional silica gels, making them suitable for use in high-performance coatings.

Case Study 2: Catalytic Activity in Organic Reactions

Research conducted on the use of BEDMS in catalytic reactions highlighted its effectiveness in promoting the synthesis of complex organic molecules under mild conditions. The study reported a significant increase in reaction yields when using BEDMS as a catalyst support.

Mecanismo De Acción

The mechanism of action of bis(ethoxydimethylsilyl)methane involves its ability to undergo hydrolysis and form silanol groups. These silanol groups can further react to form siloxane bonds, which are essential in the formation of silicone polymers . The compound’s reactivity with nucleophiles also allows it to participate in various substitution reactions, leading to the formation of diverse organosilicon compounds .

Comparación Con Compuestos Similares

Bis(trimethylsilyl)methane: Similar in structure but with trimethylsilyl groups instead of ethoxydimethylsilyl groups.

Bis(dimethylsilyl)methane: Contains dimethylsilyl groups instead of ethoxydimethylsilyl groups.

Bis(methoxydimethylsilyl)methane: Similar but with methoxydimethylsilyl groups instead of ethoxydimethylsilyl groups.

Uniqueness: Bis(ethoxydimethylsilyl)methane is unique due to its ethoxy groups, which provide different reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications where specific reactivity or solubility is required .

Actividad Biológica

Bis(ethoxydimethylsilyl)methane (BEDMS) is a silane compound with the chemical formula . It has garnered attention in various fields, including materials science and biomedicine, due to its unique chemical properties and potential biological activities. This article delves into the biological activity of BEDMS, highlighting its antimicrobial properties, cytotoxic effects, and potential applications in drug delivery systems.

Chemical Structure and Properties

BEDMS is characterized by its dual ethoxydimethylsilyl groups attached to a central methane unit. This structure confers significant hydrophobicity and reactivity, making it suitable for various applications in surface modification and as a precursor in the synthesis of silicate materials.

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of BEDMS against various bacterial strains. The compound exhibits significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 62.5 µg/mL, indicating strong antibacterial properties .

- Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to increased osmotic pressure and eventual cell lysis. This effect is particularly pronounced at higher concentrations where lytic activity is observed .

Cytotoxic Effects

The cytotoxicity of BEDMS has been evaluated using human cell lines, including HepG2 (liver carcinoma) and Caco-2 (colorectal adenocarcinoma).

- Cell Viability Assays : In MTT assays, BEDMS demonstrated a concentration-dependent reduction in cell viability. At concentrations below 500 µg/mL, no significant cytotoxic effects were noted, suggesting a favorable safety profile for therapeutic applications .

- Morphological Changes : Higher concentrations resulted in observable changes in cell morphology, indicating potential cytotoxic effects at elevated doses .

Study on Antimicrobial Efficacy

A comprehensive study assessed the efficacy of BEDMS derivatives against biofilm-forming bacteria. The results indicated that BEDMS not only inhibited planktonic growth but also significantly reduced biofilm formation, a critical factor in chronic infections .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 2000 |

| Enterococcus faecalis | 250 | 2000 |

This data highlights the potential of BEDMS as an effective agent against biofilm-associated infections.

Applications in Drug Delivery

The unique properties of BEDMS make it a candidate for drug delivery systems. Its ability to form stable silicate networks can be harnessed to encapsulate therapeutic agents, enhancing their stability and bioavailability.

- Synthesis of Silica Nanoparticles : Research shows that BEDMS can be utilized to synthesize silica nanoparticles that can carry drugs for targeted delivery .

- Biocompatibility Studies : Preliminary biocompatibility assessments suggest that these nanoparticles exhibit low toxicity to mammalian cells, making them suitable for biomedical applications .

Propiedades

IUPAC Name |

ethoxy-[[ethoxy(dimethyl)silyl]methyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O2Si2/c1-7-10-12(3,4)9-13(5,6)11-8-2/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPRUQCZUHFSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17887-25-1 | |

| Record name | Bis(dimethylethoxysilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.